8-Chloroquinoline-4-carboxylic acid
Description
8-Chloroquinoline-4-carboxylic acid (C₁₀H₆ClNO₂, molecular weight: 207.61) is a quinoline derivative featuring a chlorine substituent at the 8-position and a carboxylic acid group at the 4-position . It serves as a critical scaffold in medicinal chemistry, particularly for designing antimicrobial and antimalarial agents. The compound’s structure enables diverse chemical modifications, allowing for tuning of physicochemical properties such as solubility, lipophilicity, and reactivity.
Properties
IUPAC Name |
8-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWCPBIOYKIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid, which can then be chlorinated to produce this compound . Another method involves the Friedlander synthesis, where aniline derivatives are condensed with β-ketoesters under suitable reaction conditions .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine and silica gel are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or N-chlorosuccinimide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmacological Applications
1.1 Antitubercular Activity
Recent studies have highlighted the potential of 8-chloroquinoline-4-carboxylic acid as an antitubercular agent. A study published in July 2023 explored a series of arylated quinoline carboxylic acids (QCAs), including CQC, which were synthesized and screened for activity against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives exhibited promising inhibitory effects on Mtb, with mechanisms involving DNA gyrase inhibition being a focal point of the research .
Table 1: Antitubercular Activity of CQC Derivatives
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 7i | 7i Structure | 1 | High |
| 7m | 7m Structure | 0.5 | Very High |
| CQC | CQC Structure | >64 | Low |
These results underscore the necessity for further structural modifications to enhance the efficacy of CQC derivatives against resistant strains of tuberculosis.
1.2 Other Biological Activities
Beyond its antitubercular properties, CQC has shown a broad spectrum of biological activities, including:
- Antimalarial : Compounds derived from quinoline structures are often evaluated for their antimalarial properties.
- Anticancer : Research indicates potential anticancer effects, particularly in inhibiting specific cancer cell lines.
- Antibacterial and Antifungal : Various studies have documented the antibacterial and antifungal activities of quinoline derivatives, suggesting a role for CQC in treating infections caused by resistant pathogens.
Organic Synthesis Applications
2.1 Synthetic Intermediates
CQC serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in creating local anesthetics and other pharmaceutical agents. The synthesis processes often involve oxidation reactions where CQC is transformed into more complex structures with enhanced pharmacological profiles .
Table 2: Synthesis Pathways Involving CQC
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Oxidation | 2-Hydroxy-4-chloromethylquinoline | This compound | 85.5 |
| Alkylation | CQC | Alkylated derivatives | Variable |
These synthetic pathways highlight the versatility of CQC as a building block in medicinal chemistry.
Case Studies
3.1 Study on Antitubercular Efficacy
A comprehensive study focused on modifying the structure of CQC to improve its antitubercular activity was conducted. The study synthesized a library of derivatives, assessing their Minimum Inhibitory Concentration (MIC) against Mtb strains. The most promising compounds demonstrated significantly lower MIC values compared to CQC itself, indicating that structural modifications can lead to enhanced activity against tuberculosis .
3.2 Synthesis of Local Anesthetics
Another case study investigated the use of CQC as an intermediate for synthesizing local anesthetics. The research outlined various synthetic routes leading to high yields of anesthetic compounds, emphasizing the importance of CQC in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-4-carboxylic acid involves its interaction with various molecular targets. For instance, quinoline derivatives can inhibit enzymes such as alkaline phosphatases by binding to their active sites . Additionally, they can chelate metal ions, disrupting metal-dependent biological processes .
Comparison with Similar Compounds
Biological Activity
8-Chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound belongs to the quinoline family, which is known for its wide range of biological activities including antimicrobial, anticancer, and antiviral effects. Its structure allows it to interact with various biological targets, making it a valuable compound in drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various bacterial strains, which are lower than those of standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer potential. It has been shown to inhibit cancer cell proliferation through various mechanisms:
- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell growth, such as cyclooxygenase (COX) enzymes .
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against viruses like dengue and potentially SARS-CoV-2. The compound's activity is influenced by substituents on its structure, which enhance its lipophilicity and electron-withdrawing properties .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Binding : It may bind to cellular receptors, modulating signaling pathways that affect cell growth and survival.
- Metal Chelation : Quinoline derivatives are known for their ability to chelate metal ions, which can be crucial in various biological processes .
Study on Anticancer Effects
A notable study evaluated the anticancer effects of a series of quinoline derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines with IC50 values ranging from 10 to 100 µM. The study emphasized the potential for these compounds to be developed into effective anticancer agents .
Evaluation of Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
Data Summary
Q & A
Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
